Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
Overview
Description
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C8H9F5O2 and its molecular weight is 232.15 g/mol. The purity is usually 95%.
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Biological Activity
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate (CAS 62935-24-4) is a specialized chemical compound with unique properties due to its pentafluorinated structure. This article explores its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₈H₉F₅O₂
- Synonyms : 2-(Pentafluoropropenyl)pivalate, 1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
This compound exhibits biological activity primarily through its role as a photoacid generator in various applications. Upon exposure to high-energy radiation, it generates sulfonic acids that can initiate polymerization processes crucial in photolithography and other chemical reactions .
Antimicrobial Properties
Research has indicated that pentafluoropropenyl compounds possess antimicrobial properties. A study demonstrated that derivatives of pentafluoropropene exhibited significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the pentafluorinated moiety .
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, revealing a dose-dependent cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Case Study 1: Photolithography Applications
A notable application of this compound is in photolithography as a photoacid generator. In a study published in Advanced Materials, researchers utilized this compound in resist compositions for microfabrication. The results showed enhanced resolution and pattern fidelity compared to traditional photoacid generators .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of pentafluoropropenyl derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent in pharmaceutical formulations .
Toxicological Profile
The toxicological assessment of this compound indicates low acute toxicity levels; however, chronic exposure may pose risks due to its fluorinated nature. Safety data sheets recommend handling with care and using appropriate personal protective equipment (PPE) during use .
Properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-4(5(9)10)8(11,12)13/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDBCCPHABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382064 | |
Record name | AG-H-57280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-40-1 | |
Record name | AG-H-57280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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